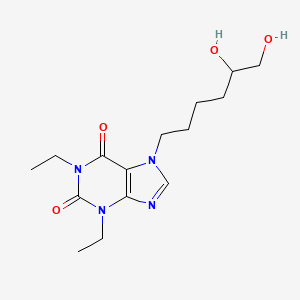
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is a complex organic compound with the molecular formula C15H24N4O4. It is a derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. This compound is characterized by its unique structure, which includes a xanthine core substituted with diethyl and dihydroxyhexyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Alkylation of Xanthine: The xanthine core is first alkylated using ethyl iodide in the presence of a strong base like potassium carbonate to introduce the diethyl groups at positions 1 and 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can lead to the formation of alcohols.
科学的研究の応用
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Caffeine: A methylxanthine with stimulant properties.
Theobromine: Another methylxanthine found in cocoa and chocolate.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3-Diethyl-7-(5,6-dihydroxyhexyl)xanthine hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other xanthine derivatives. Its dihydroxyhexyl group provides additional sites for chemical modification and potential interactions with biological targets.
特性
CAS番号 |
86256-99-7 |
|---|---|
分子式 |
C15H24N4O4 |
分子量 |
324.38 g/mol |
IUPAC名 |
7-(5,6-dihydroxyhexyl)-1,3-diethylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-18-13-12(14(22)19(4-2)15(18)23)17(10-16-13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChIキー |
YCJFWLOYVCHJDO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)CCCCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


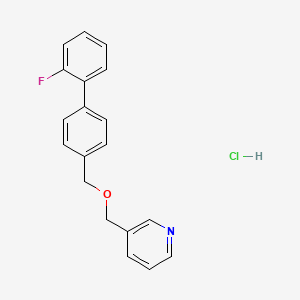
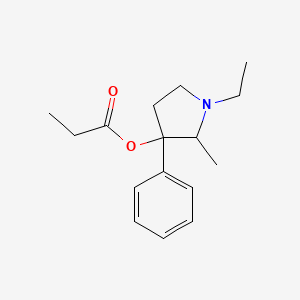
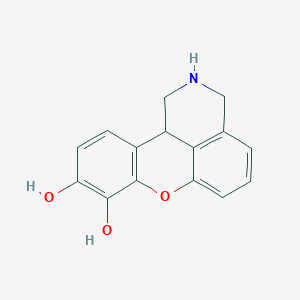
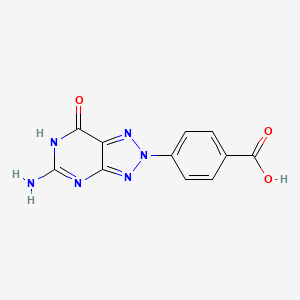


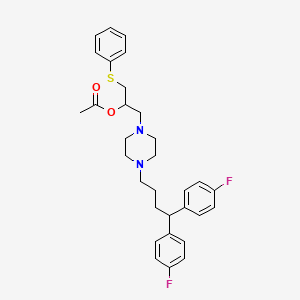
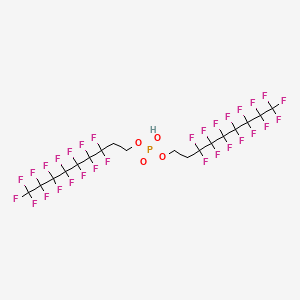
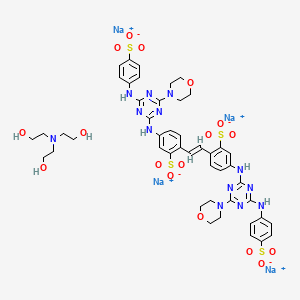

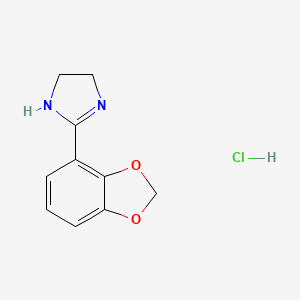
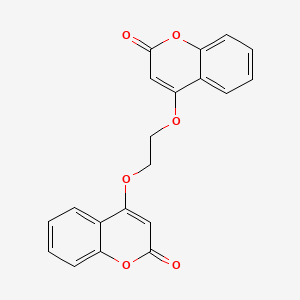
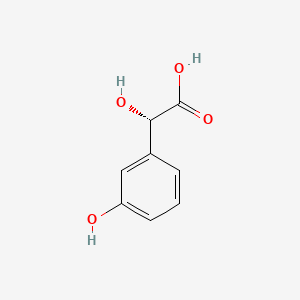
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
